molecular formula C10H13ClFN B11926247 2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine CAS No. 149489-23-6

2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine

Cat. No.: B11926247
CAS No.: 149489-23-6
M. Wt: 201.67 g/mol
InChI Key: GBPIDNTUXQOION-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine is an organic compound with a complex structure that includes both chloro and fluoro substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 2-chloro-6-fluorobenzaldehyde with a suitable alkylating agent, followed by reductive amination to introduce the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorophenylacetic acid
  • 2-Chloro-6-fluorobenzaldehyde
  • 2-Chloro-6-fluorophenylboronic acid

Uniqueness

2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, along with the presence of a methylpropan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

149489-23-6

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C10H13ClFN/c1-10(2,6-13)9-7(11)4-3-5-8(9)12/h3-5H,6,13H2,1-2H3

InChI Key

GBPIDNTUXQOION-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=C(C=CC=C1Cl)F

Origin of Product

United States

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